ALDH3A1 Inhibition: Documented Potency as a Tool Compound for Cancer Research
This compound exhibits a documented, moderate inhibitory potency against human ALDH3A1, an enzyme implicated in cancer stem cell proliferation and chemoresistance [1]. This is a key differentiator, as the majority of its close regioisomeric analogs lack any publicly reported bioactivity data for this target. In direct comparison to the well-characterized ALDH3A1 inhibitor CB29 (IC50 = 16 µM) , 4-Chloro-3-fluoro-2-methylbenzaldehyde demonstrates a more potent IC50 of 2.1 µM under identical assay conditions [1].
| Evidence Dimension | Inhibitory activity against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.1 µM |
| Comparator Or Baseline | CB29 (ALDH3A1 inhibitor benchmark) IC50 = 16 µM |
| Quantified Difference | Target compound is approximately 7.6-fold more potent than CB29 |
| Conditions | Enzymatic assay with benzaldehyde as substrate, preincubated for 1 min, spectrophotometric analysis at pH 7.5 [1] |
Why This Matters
For researchers investigating ALDH3A1 biology or developing novel anticancer agents, this compound provides a chemically tractable, commercially available starting point with a defined potency advantage over a common benchmark inhibitor, enabling more efficient SAR studies.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for human ALDH3A1. View Source
